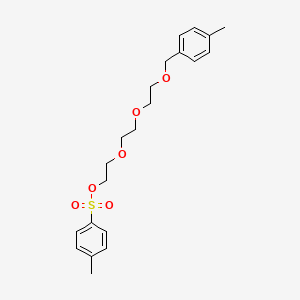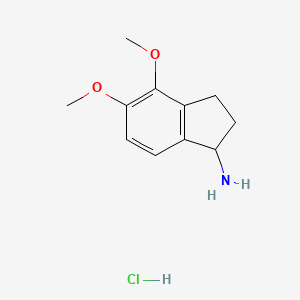
trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate
Übersicht
Beschreibung
Trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate: is an organic compound with the molecular formula C14H25NO4 and a molecular weight of 271.35 g/mol . This compound is known for its applications in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other complex organic molecules .
Vorbereitungsmethoden
The synthesis of trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate involves several steps:
Reductive Amination: The process begins with the reductive amination of 4-oxo cyclohexane carboxylate using tert-butyl sulfinamide as a chiral ligand reagent under the catalysis of Lewis acid.
Deprotection and Amino Protection: The tert-butylsulfinyl group is removed under acidic conditions to obtain trans-4-aminocyclohexane carboxylic acid, which is then condensed with di-tert-butyl dicarbonate under alkaline conditions to form the final product.
Analyse Chemischer Reaktionen
Trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common reagents used in these reactions include Lewis acids for catalysis, alkaline conditions for hydrolysis, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate has several applications in scientific research:
Biology: This compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is employed in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. This protection is crucial in multi-step synthesis processes, ensuring the integrity of the final product .
Vergleich Mit ähnlichen Verbindungen
Trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate can be compared with similar compounds such as:
Cis ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate: The cis isomer has different stereochemistry, affecting its reactivity and applications.
Ethyl 4-((tert-butoxycarbonyl)amino)benzoate: This compound has a benzene ring instead of a cyclohexane ring, leading to different chemical properties and uses.
Ethyl 4-((tert-butoxycarbonyl)amino)butanoate: With a shorter carbon chain, this compound exhibits different reactivity and is used in different synthetic pathways.
This compound is unique due to its specific stereochemistry and the presence of the cyclohexane ring, which imparts distinct chemical properties and reactivity .
Eigenschaften
IUPAC Name |
ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-5-18-12(16)10-6-8-11(9-7-10)15-13(17)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAADPYICYRBEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-hydroxy-6-methyl-2,3-dihydrocyclopenta[b]chromene-1,9-dione](/img/structure/B3108772.png)
![tert-Butyl N-[4-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B3108778.png)



![Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate](/img/structure/B3108803.png)








